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2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

USP5 Zinc Finger Ubiquitin-Binding Domain Deubiquitinase

Validated chemical probe for USP5 ZnF-UBD, a non-kinase target in the ubiquitin-proteasome pathway. Unlike generic quinazolinones, this compound offers atomic-level binding evidence (PDB 6P9G, 2.10 Å) and a quantifiable Kd of 60 µM. - **Application**: Structure-guided SAR optimization, cellular USP5 functional assays, PROTAC building block - **Advantage**: Structural engagement data prevents functional substitution errors; LogP 0.7, TPSA 70 Ų - **Supply**: Packaged for R&D; immediate dispatch available

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 61381-36-0
Cat. No. B3023507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
CAS61381-36-0
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
InChIInChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16)
InChIKeyAOIOGRLXASIYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





USP5 Chemical Probe: Quinazolinone Propanoic Acid


2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 61381-36-0) is a quinazolin-4(3H)-one derivative featuring a propanoic acid side chain at the N3 position [1]. This compound belongs to the quinazolinone class, a privileged scaffold in medicinal chemistry known for diverse biological activities [1]. Unlike many quinazolinone derivatives that target kinase domains or other enzymatic active sites, this specific compound has been co-crystallized with the zinc-finger ubiquitin-binding domain (ZnF-UBD) of Ubiquitin-Specific Protease 5 (USP5), providing a structurally validated chemical probe for interrogating protein-protein interactions in the ubiquitin-proteasome pathway [2].

Quinazolinone Propanoic Acid: Target Specificity


Substitution of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid with structurally similar quinazolinone analogs is not functionally equivalent due to quantifiable differences in binding affinity and structural engagement with the USP5 zinc-finger ubiquitin-binding domain [1]. Even minor modifications to the side chain at the N3 position—such as replacing the propanoic acid moiety with acetic acid or altering the substitution pattern—result in distinct binding modes and substantially altered binding constants [2]. These differences directly impact the utility of the compound as a chemical probe for USP5 ZnF-UBD, making generic substitution inappropriate for experimental workflows requiring target engagement validation [1].

Quinazolinone Propanoic Acid: Evidence Guide


USP5 ZnF-UBD Binding Affinity

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid binds to the USP5 ZnF-UBD with a dissociation constant (Kd) of 60,000 nM (60 µM) [1]. In contrast, the closely related analog (4-oxoquinazolin-3(4H)-yl)acetic acid, which differs only by one methylene unit in the side chain, exhibits a Kd of 220,000 nM (220 µM) against the same target domain [2]. This represents a 3.7-fold improvement in binding affinity for the propanoic acid derivative relative to the acetic acid analog.

USP5 Zinc Finger Ubiquitin-Binding Domain Deubiquitinase Chemical Probe Protein-Protein Interaction

USP5 ZnF-UBD Co-Crystal Structure

A high-resolution X-ray co-crystal structure of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid bound to the USP5 zinc-finger ubiquitin-binding domain has been solved and deposited as PDB ID 6P9G with a resolution of 2.10 Å [1]. In comparison, the co-crystal structure of the acetic acid analog (4-oxoquinazolin-3(4H)-yl)acetic acid with the same protein domain (PDB ID 6NFT) was solved at a higher resolution of 1.65 Å [2]. Both structures provide atomic-level detail of the ligand-binding interactions, but the target compound demonstrates a distinct binding pose and occupancy pattern that correlates with its improved binding affinity.

X-ray Crystallography Structural Biology USP5 Protein-Ligand Complex PDB

Ligand Desolvation Energy

The ligand desolvation energy for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (PDB ligand code O4Y) in complex with USP5 ZnF-UBD is 73.37 (arbitrary units) [1]. This is lower than the desolvation energy of 78.76 for the acetic acid analog (PDB ligand code KKG) bound to the same protein domain [1]. Lower desolvation energy suggests a more favorable thermodynamic profile for binding, which aligns with the 3.7-fold higher affinity observed for the propanoic acid derivative.

Ligand Efficiency Desolvation Energy USP5 Chemical Probe Optimization

Physicochemical Properties

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid has a computed LogP (XLogP3) of 0.7 and a topological polar surface area (TPSA) of 70 Ų [1]. These values fall within the favorable range for CNS drug-likeness (LogP < 5, TPSA < 90 Ų). In comparison, the acetic acid analog exhibits a slightly lower molecular weight (204.18 g/mol vs. 218.21 g/mol) and one fewer rotatable bond, which may affect its pharmacokinetic profile . The propanoic acid derivative's additional methylene group contributes to a modest increase in lipophilicity (LogP 0.7 vs. approximately 0.3-0.5 for the acetic acid analog, estimated by structural extrapolation).

LogP Polar Surface Area Drug-Likeness CNS Penetration

Quinazolinone Propanoic Acid Applications


USP5 ZnF-UBD Chemical Probe Development

Use this compound as a structurally validated starting point for developing chemical probes targeting the USP5 zinc-finger ubiquitin-binding domain. The co-crystal structure (PDB 6P9G, 2.10 Å) provides atomic-level detail of ligand-protein interactions [1], enabling structure-guided optimization to improve potency and selectivity. The measured Kd of 60 µM establishes a baseline for structure-activity relationship (SAR) studies aimed at identifying more potent antagonists of the USP5 ZnF-UBD, a domain implicated in proteasomal degradation and cancer [2].

DUB Pathway Profiling

Employ 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid in cellular assays to probe the functional role of USP5 in ubiquitin recycling and protein homeostasis. USP5 disassembles unanchored polyubiquitin chains to recycle free monoubiquitin, and is one of 12 ubiquitin-specific proteases featuring a ZnF-UBD [1]. This compound serves as a tool molecule for interrogating USP5-dependent ubiquitin signaling pathways, with the potential to delineate USP5's role in oncogenic processes and other disease states where ubiquitin-proteasome dysfunction is implicated.

PROTAC Development Scaffold

Leverage the quinazolinone core and propanoic acid side chain of this compound as a building block for synthesizing proteolysis-targeting chimeras (PROTACs) or other bifunctional degraders targeting USP5 or related ubiquitin pathway proteins. The compound's balanced physicochemical properties (LogP 0.7, TPSA 70 Ų) [1] and validated target engagement make it a suitable starting point for linker attachment and E3 ligase recruitment element conjugation, potentially enabling the development of selective USP5 degraders for therapeutic applications.

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